Evidence 1: Functionally Irreversible Endothelium-Dependent Vasoconstriction vs. Reversible L-NMMA
In isolated rat aortic ring preparations, NABE produces endothelium-dependent vasoconstriction that is functionally irreversible: the vasoconstrictor effect persists after repeated tissue washing and is not antagonized by pretreatment with excess L-arginine (10 mM) [1]. By contrast, the comparator NG-monomethyl-L-arginine (L-NMMA) is reversed by washout and fully antagonized by excess L-arginine under identical conditions [1]. This mechanistic distinction demonstrates that NABE's blockade is not surmountable by endogenous substrate competition, unlike most commonly used NOS inhibitors.
| Evidence Dimension | Reversibility of endothelium-dependent vasoconstriction by washout and L-arginine competition |
|---|---|
| Target Compound Data | NABE (H-Arg(NO2)-Obzl): vasoconstriction not reversed by subsequent washing; not antagonized by pretreatment with excess L-arginine (10 mM) |
| Comparator Or Baseline | L-NMMA: vasoconstriction reversed by subsequent washing; fully antagonized by pretreatment with excess L-arginine (10 mM) |
| Quantified Difference | Qualitative binary difference: irreversible (NABE) vs. reversible (L-NMMA); absence of L-arginine antagonism vs. full antagonism |
| Conditions | Rat aorta preparation; endothelium-intact aortic rings precontracted with phenylephrine; NABE and L-NMMA tested at vasoconstrictor-appropriate concentrations |
Why This Matters
For protocols requiring sustained, non-surmountable NOS blockade—such as long-duration isolated organ bath studies or in vivo experiments where endogenous L-arginine levels fluctuate—NABE provides a critical advantage over reversible, L-arginine-displaceable inhibitors.
- [1] Thomas G, Ramwell PW. NW-nitro L-arginine benzyl ester, a potent irreversible inhibitor of endothelium dependent relaxation. Biochem Biophys Res Commun. 1991;179(3):1677-1682. doi:10.1016/0006-291x(91)91768-8. PMID: 1930206. View Source
